3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that combines several functional groups, including a pyrrolidinone, a chromenone, and a thiazole moiety
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticonvulsant properties.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for studying various biological processes.
Material Science:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromenone and thiazole intermediates, followed by their coupling with the pyrrolidinone derivative under specific conditions. Solvent-controlled two-step one-pot syntheses have been reported, utilizing terminal carbonyl alkynes and various reagents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form different derivatives.
Reduction: The pyrrolidinone ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety can yield various quinone derivatives, while reduction of the pyrrolidinone ring can produce different amine derivatives.
Mechanism of Action
The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction disrupts the normal function of these channels, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidinone structure but differ in their side chains and functional groups.
N-Succinimidyl 7-amino-4-methyl-3-coumarinylacetate: This compound has a similar chromenone moiety but differs in its overall structure and functional groups.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S/c27-19-8-9-20(28)26(19)15-6-3-5-14(10-15)21(29)25-23-24-17(12-32-23)16-11-13-4-1-2-7-18(13)31-22(16)30/h1-7,10-12H,8-9H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOYOSFDAEHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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